molecular formula C20H13N5O3 B2826474 1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 716332-54-6

1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2826474
CAS RN: 716332-54-6
M. Wt: 371.356
InChI Key: JBZVPYSEBKRAPR-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline, also known as FIQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FIQ is a member of the imidazoquinoxaline family, which has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. In

Scientific Research Applications

1. AMPA Receptor Antagonism

A novel series of quinoxalinediones, related in structure to 1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline, were found to inhibit [3H]AMPA binding from rat whole brain. These compounds, including 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione, showed potent activity for the AMPA receptor, indicating potential applications in neuroscience research and drug development (Ohmori et al., 1994).

2. Lck Inhibitor Synthesis

Research on imidazo[1,5-a]quinoxalin-4-one, a related compound, involved the development of a new strategy for its synthesis. This method was applied to create BMS-238497, a novel and potent Lck inhibitor. Such inhibitors have significant implications in treating autoimmune diseases and cancers (Chen et al., 2004).

3. Antitubercular Agents

Hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan, structurally similar to the chemical , were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. Certain compounds showed significant antitubercular properties, highlighting potential applications in tuberculosis treatment (Kantevari et al., 2011).

4. Antitumor Activity

A study on substituted quinazoline and quinoxaline derivatives, related to the chemical in focus, explored their potential as antitumor agents. Some synthesized compounds, including 2-furano-4(3H)-quinazolinones, displayed significant anticancer activity, suggesting possible applications in cancer therapy (Noolvi et al., 2011).

5. Histamine H4 Receptor Inverse Agonists

Research on quinazoline-containing H4 receptor compounds, structurally akin to the queried chemical, led to the discovery of potent human H4 receptor inverse agonists. These compounds also showed affinity for the human histamine H1 receptor, suggesting potential in developing dual-action antihistamine drugs (Smits et al., 2008).

properties

IUPAC Name

3-(furan-2-ylmethyl)-2-(4-nitrophenyl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5O3/c26-25(27)14-9-7-13(8-10-14)19-23-18-20(24(19)12-15-4-3-11-28-15)22-17-6-2-1-5-16(17)21-18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZVPYSEBKRAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)N(C(=N3)C4=CC=C(C=C4)[N+](=O)[O-])CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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